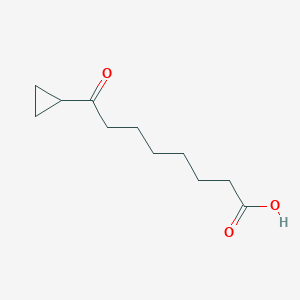

8-Cyclopropyl-8-oxooctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-cyclopropyl-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(9-7-8-9)5-3-1-2-4-6-11(13)14/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOVMVZQORRTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645366 | |

| Record name | 8-Cyclopropyl-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-91-1 | |

| Record name | η-Oxocyclopropaneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Cyclopropyl-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Cyclopropyl Moieties in Organic Chemistry

The cyclopropyl (B3062369) group, a simple three-membered carbon ring, is a powerhouse in organic and medicinal chemistry. Despite its seemingly simple structure, the inherent ring strain imparts unique electronic and conformational properties that chemists can leverage to fine-tune the characteristics of larger molecules. google.comnih.gov The carbon-carbon bonds within the cyclopropane (B1198618) ring possess a higher p-character than typical alkanes, giving the ring some properties reminiscent of a double bond. researchgate.net

In the realm of drug discovery, the incorporation of a cyclopropyl moiety can have profound effects on a molecule's biological activity. It can enhance metabolic stability by making adjacent bonds less susceptible to enzymatic cleavage by cytochrome P450 enzymes. google.com This is due to the increased strength of the C-H bonds on the ring. google.com Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to more favorable and entropically advantageous binding to biological targets like enzymes and receptors. researchgate.net This conformational constraint is also useful for studying structure-activity relationships by fixing the geometry of otherwise flexible parts of a molecule. researchgate.net The cyclopropyl group can also modulate a compound's lipophilicity and other pharmacokinetic properties, making it a versatile tool for medicinal chemists. researchgate.netresearchgate.net

The Role of Oxo Octanoic Acid Derivatives in Synthetic and Biochemical Research

Oxo-octanoic acid derivatives, which are eight-carbon chains containing both a ketone (oxo) and a carboxylic acid functional group, are important intermediates in various biochemical and synthetic pathways. The parent molecule, octanoic acid (also known as caprylic acid), is a fatty acid, and its derivatives play roles in metabolism. For instance, the well-known alpha-lipoic acid is an organosulfur derivative of octanoic acid that is essential for aerobic metabolism.

In synthetic chemistry, the dual functionality of oxo-octanoic acids makes them valuable building blocks. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the ketone provides a site for nucleophilic additions, reductions, or other carbonyl chemistry. This allows for the construction of more complex molecules. Microbiologically produced oxo-carboxylic acids are considered promising "green" building blocks for the synthesis of a variety of heterocyclic compounds and chiral intermediates for pharmaceutical research. Derivatives of oxo-monocarboxylic acids, such as 2-oxooctanoic acid, are also studied for their roles as surfactants and their involvement in metabolic processes.

Structural Features and Research Relevance of 8 Cyclopropyl 8 Oxooctanoic Acid

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be accomplished through several established organic chemistry reactions. A prevalent method involves the acylation of a cyclopropyl-containing nucleophile with a derivative of octanedioic acid. For example, a Grignard reagent such as cyclopropylmagnesium bromide can be reacted with a mono-esterified or mono-acid chloride derivative of octanedioic acid, like monomethyl suberate. This reaction, followed by hydrolysis of the resulting ester, yields the final keto-acid product. The success of this approach hinges on the chemoselective reaction of the organometallic reagent with the more electrophilic ester or acyl chloride in the presence of the less reactive carboxylic acid or carboxylate.

Another potential direct route is the Friedel-Crafts acylation of cyclopropane (B1198618) with an activated derivative of octanedioic acid, such as suberic anhydride (B1165640) or its mono-acid chloride, in the presence of a Lewis acid catalyst. However, the high reactivity of the cyclopropane ring can lead to undesired ring-opening side reactions under the harsh conditions often required for traditional Friedel-Crafts acylations. Therefore, milder reaction conditions and catalysts are necessary to favor the formation of the desired cyclopropyl ketone.

Precursor Synthesis Strategies for Cyclopropyl-Ketone Systems

A significant aspect of synthesizing this compound involves the strategic construction of the cyclopropyl-ketone functionality. This is often achieved by preparing the cyclopropyl group and the keto-acid chain as separate precursors, which are then combined.

Kulinkovich Cyclopropanation Approaches to Cyclopropanols

The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols, which serve as valuable intermediates that can be oxidized to form cyclopropyl ketones. organic-chemistry.orgwikipedia.org This reaction involves treating an ester with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org The reaction proceeds through a titanacyclopropane intermediate. wikipedia.org An asymmetric version of this reaction has also been developed using a TADDOL-based catalyst. wikipedia.org A key advantage of the Kulinkovich reaction is its tolerance for a variety of functional groups, including ethers, imines, and amides. wikipedia.org

| Reagent/Catalyst | Description | Reference |

| Grignard Reagents (e.g., EtMgBr) | Acts as the source of the alkyl groups for the cyclopropane ring. | organic-chemistry.orgwikipedia.org |

| Titanium(IV) Isopropoxide | Catalyst that facilitates the formation of the titanacyclopropane intermediate. | organic-chemistry.orgwikipedia.org |

| Esters | Substrates that are converted into cyclopropanols. | organic-chemistry.orgwikipedia.org |

| TADDOL-based catalyst | Used for the asymmetric synthesis of cyclopropanols. | wikipedia.org |

Alternative Cyclopropanation Methods for Cyclopropyl Precursors

Besides the Kulinkovich reaction, several other methods are employed for the synthesis of cyclopropane rings. The Simmons-Smith reaction, a classic method, utilizes diiodomethane (B129776) and a zinc-copper couple to convert alkenes into cyclopropanes. nih.govharvard.edu This method is particularly effective for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group. marquette.edu

Another common approach involves the use of carbenes or carbenoids generated from diazo compounds in the presence of a metal catalyst. harvard.eduyoutube.com For instance, the reaction of an alkene with diazomethane (B1218177) in the presence of a palladium or copper catalyst can yield a cyclopropane. harvard.edu The stereochemistry of the product can be influenced by the choice of catalyst and reaction conditions. youtube.com Furthermore, α-cyclopropyl ketones can be synthesized via hydrogen borrowing catalysis, where a hindered ketone is alkylated and subsequently undergoes intramolecular displacement of a leaving group. acs.org

| Method | Reagents | Substrate | Reference |

| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Alkene | nih.govharvard.edu |

| Diazo Compound Cyclopropanation | Diazomethane, Metal Catalyst (e.g., Pd, Cu) | Alkene | harvard.eduyoutube.com |

| Hydrogen Borrowing Catalysis | Hindered Ketone, Alcohol with Leaving Group | Ketone | acs.org |

Synthesis of Keto-Acid Precursors for Octanoic Acid Derivatives

The synthesis of the 8-oxooctanoic acid backbone can be achieved through various established methods. One common strategy is the oxidation of a corresponding secondary alcohol, such as the methyl ester of 8-hydroxyoctanoic acid, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation. A library of halogenated, keto, and unsaturated derivatives of octanoic acid has been synthesized from (R)-3-hydroxyoctanoic acid, which is derived from the bacterial polymer polyhydroxyalkanoate (PHA). researchgate.net

Another approach involves the cleavage of a cyclic precursor. For example, the ozonolysis of cyclooctene (B146475) yields an octanedial, which can then be selectively oxidized at one of the aldehyde groups to afford the desired keto-acid. The synthesis of α-keto acids can also be achieved through the oxidation of α-hydroxy acids using a nitroxyl (B88944) radical catalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org Furthermore, γ-keto carboxylic acids can be synthesized through the reductive carboxylation of aryl vinyl ketones mediated by magnesium under a carbon dioxide atmosphere. organic-chemistry.org

Advanced Chemical Transformations for Functionalization

To generate a diverse range of analogs from this compound, the carboxylic acid functional group is often modified.

Amide Bond Formation in Analog Synthesis

The formation of an amide bond is a common and critical transformation for producing analogs of this compound. This is typically accomplished by activating the carboxylic acid group, followed by its reaction with a primary or secondary amine. Standard coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to enhance the reaction rate and minimize side reactions. A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues were synthesized and characterized. nih.gov

An alternative to traditional coupling reagents is the in-situ formation of a thioester from the carboxylic acid, which then reacts with an amine to form the amide bond. nih.govrsc.org This method is considered a "green" approach as it can often be performed in water and avoids the use of potentially hazardous coupling reagents. nih.govrsc.org The carboxylic acid can also be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide.

| Coupling Reagent/Method | Description | Reference |

| EDC/HOBt | A common carbodiimide/additive combination for amide bond formation. | |

| Thioester Formation | A "green" method involving the in-situ generation of a thioester intermediate. | nih.govrsc.org |

| Acyl Chloride Formation | Conversion of the carboxylic acid to a highly reactive acyl chloride. |

Stereoselective Synthesis of Cyclopropyl-Containing Structures

The cyclopropane ring is a fundamental structural motif found in a wide array of naturally occurring and synthetic bioactive compounds. unl.ptacs.org The precise spatial arrangement of atoms, or stereochemistry, within these molecules is often crucial for their biological function. Consequently, the development of stereoselective methods for the synthesis of cyclopropanes has been a significant focus of organic chemistry. unl.ptunl.pt

Several powerful strategies have emerged for the stereoselective construction of cyclopropane rings. These include:

Halomethyl-metal-mediated cyclopropanation: This classic method, often referred to as the Simmons-Smith reaction, utilizes a zinc carbenoid species to convert alkenes into cyclopropanes in a stereospecific manner. unl.pt The reaction's high degree of chemoselectivity allows it to be used with a variety of functional groups. unl.pt

Transition metal-catalyzed decomposition of diazo compounds: This versatile approach involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. unl.ptorganic-chemistry.org The choice of catalyst and ligands can be used to control the stereoselectivity of the reaction, leading to the preferential formation of one enantiomer or diastereomer.

Nucleophilic addition-ring closure sequence: This method involves the addition of a nucleophile to an activated double bond, followed by an intramolecular ring-closing reaction to form the cyclopropane ring. unl.pt The stereochemistry of the final product is often controlled by the stereochemistry of the starting materials and the reaction conditions.

Recent advancements in this field have focused on the development of highly enantioselective methods. For instance, chiral rhodium complexes have been used to catalyze the cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Furthermore, biocatalytic approaches using engineered enzymes, such as myoglobin (B1173299) and dehaloperoxidase, have emerged as a sustainable and highly stereoselective alternative for the synthesis of chiral cyclopropanes. nih.govnih.govnih.gov These enzymatic methods can provide access to valuable chiral building blocks for medicinal chemistry. nih.govnih.gov

The stereoselective synthesis of cyclopropanes containing specific functional groups, such as trifluoromethyl (CF3) or difluoromethyl (CHF2) groups, has also garnered significant attention due to the unique properties these groups impart to molecules. acs.orgrochester.edu For example, a regio- and diastereoselective carbometalation of CF3-substituted cyclopropenes has been developed to produce polysubstituted cyclopropyl rings with high diastereoselectivity. acs.orgacs.org

| Method |

Application of Sustainable and Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize the environmental impact of drug manufacturing. ctfassets.netsyrris.com Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. solubilityofthings.comsigmaaldrich.comconsensus.app This approach is guided by twelve core principles that promote sustainability, efficiency, and safety. sigmaaldrich.comconsensus.app

Key principles of green chemistry relevant to the synthesis of molecules like this compound include:

Waste Prevention: It is preferable to prevent the formation of waste than to treat it after it has been created. solubilityofthings.comsigmaaldrich.comconsensus.app

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comconsensus.appnumberanalytics.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. consensus.appnumberanalytics.com Water is an attractive green solvent due to its abundance and non-toxicity. numberanalytics.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized, with reactions ideally conducted at ambient temperature and pressure. solubilityofthings.comsigmaaldrich.com

Use of Renewable Feedstocks: Raw materials should be derived from renewable resources whenever technically and economically feasible. syrris.comsolubilityofthings.comconsensus.app

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. syrris.comsolubilityofthings.com

To quantify the "greenness" of a chemical process, several metrics have been developed. The most common in the pharmaceutical industry are the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. ctfassets.netsyrris.commdpi.com A lower E-Factor and PMI indicate a more sustainable process.

In the context of synthesizing complex molecules, green chemistry principles can be applied by:

Developing more efficient synthetic routes with fewer steps. ctfassets.net

Utilizing catalytic methods, including biocatalysis, to improve efficiency and reduce waste. ctfassets.netrsc.org

Employing flow chemistry techniques, which can lead to faster, safer reactions with reduced waste generation. syrris.com

Selecting safer and more environmentally benign solvents. researchgate.net

The adoption of green chemistry not only benefits the environment but can also lead to significant economic advantages through reduced waste disposal costs and improved process efficiency. solubilityofthings.com

| Green Chemistry Principle |

Diversity-Oriented Synthesis Utilizing Cyclopropyl-Ketone Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules. nih.govmskcc.org This approach is particularly valuable in drug discovery, where screening large and diverse compound libraries can lead to the identification of new bioactive molecules. nih.gov

Cyclopropyl-ketone scaffolds are attractive starting points for DOS due to the versatile reactivity of the ketone functional group and the unique properties of the cyclopropane ring. nih.gov The ketone can be readily transformed into a variety of other functional groups, while the strained cyclopropane ring can participate in unique chemical transformations.

A chemoenzymatic strategy has been developed for the stereoselective synthesis and diversification of cyclopropyl ketones. nih.govacs.org This approach combines the high stereoselectivity of enzyme-catalyzed cyclopropanation with the versatility of chemical transformations to generate a diverse collection of chiral cyclopropane-containing scaffolds. nih.gov An engineered myoglobin biocatalyst can facilitate the highly diastereo- and enantioselective cyclopropanation of various vinylarenes with diazoketone reagents. nih.govacs.org

The resulting cyclopropyl ketone products can then be subjected to a range of chemical modifications to further increase molecular diversity. These transformations can include:

Reductions to form cyclopropyl alcohols.

Oxidations to generate other carbonyl-containing compounds.

Reactions with organometallic reagents to introduce new carbon-carbon bonds.

Ring-opening reactions of the cyclopropane ring to generate acyclic or larger ring structures.

Reactivity of the Cyclopropyl Ketone Moiety

The cyclopropyl ketone system is a versatile synthon in organic chemistry, prone to various transformations that leverage the high strain energy of the three-membered ring.

The cleavage of the C-C bonds within the cyclopropyl ring is a characteristic reaction of cyclopropyl ketones, often facilitated by catalysts. These reactions are powerful tools for creating linear carbon chains with specific functionalization. nih.gov

Several mechanistic pathways can achieve this transformation:

Nucleophilic Ring-Opening: Organometallic reagents, such as those derived from aluminum or copper, can add to the cyclopropyl ketone. nih.govoup.com Nickel-catalyzed reactions, for instance, have been shown to facilitate the addition of trimethylaluminum (B3029685) to cyclopropyl phenyl ketone, yielding the ring-opened product. oup.com The reaction can proceed via nucleophilic addition of an organonickel intermediate to the ketone, followed by silylation of the resulting nickel enolate. nih.gov

Palladium-Catalyzed Stereoselective Opening: A palladium acetate (B1210297)/tricyclohexylphosphine system can efficiently catalyze the ring-opening of aryl cyclopropyl ketones to produce α,β-unsaturated ketones stereoselectively. rsc.org This method typically yields (E)-isomers. rsc.org

Lewis Base-Mediated Opening: Phosphines can act as Lewis bases to promote a cascade of ring-opening and recyclization in specifically designed cyclopropyl ketones, providing access to complex structures like hydrofluorenones without the need for acid catalysts. acs.org

Asymmetric Ring-Opening: Chiral catalysts, such as a N,N'-dioxide-scandium(III) complex, can achieve asymmetric ring-opening of cyclopropyl ketones by reaction with nucleophiles like β-naphthols, yielding chiral derivatives with high enantioselectivity. rsc.org

| Reaction Type | Catalyst/Reagent | Typical Product | Reference |

| Nucleophilic Addition | Ni(acac)₂ / AlMe₃ | γ-Alkyl Ketone | oup.com |

| Silylative Cross-Coupling | Ni catalyst / Organozinc / TMSCl | γ-Substituted Silyl Enol Ether | nih.gov |

| Stereoselective Opening | Pd(OAc)₂ / PCy₃ | (E)-α,β-Unsaturated Ketone | rsc.org |

| Asymmetric Opening | Chiral N,N'-dioxide-Sc(III) | Chiral β-Naphthol Derivatives | rsc.org |

| Lewis Base-Mediated | Phosphines | Hydrofluorenones (from specific substrates) | acs.org |

While this compound is a ketone, its corresponding cyclopropanol (B106826) (formed by reduction of the ketone) is a valuable precursor for generating homoenolates. These intermediates are key for forming C-C or C-heteroatom bonds at the β-position relative to the original carbonyl group. acs.org Unprotected cyclopropanols are attractive precursors for catalytically generating homoenolates. acs.org

The process typically involves a metal-catalyzed ring-opening of the cyclopropanol to form a metal homoenolate. acs.orgnih.gov This intermediate can then react with various electrophiles. A subsequent ring-closure can either regenerate a functionalized cyclopropanol or lead to other cyclic products. acs.orgnih.gov

Key examples of this reactivity include:

Ni-Catalyzed β-Alkylation: In the presence of a nickel catalyst, cyclopropanol-derived homoenolates can react with redox-active N-hydroxyphthalimide (NHPI) esters. acs.orgnih.gov This reaction is compatible with primary, secondary, and tertiary NHPI esters and proceeds through a radical mechanism for the activation of the ester. acs.orgnih.gov

Zn-Catalyzed β-Allylation: A zinc aminoalkoxide catalyst can promote the β-allylation of cyclopropanols using Morita-Baylis-Hillman (MBH) carbonates. acs.orgnih.gov Mechanistic studies suggest the reaction involves the formation of a zinc homoenolate, which then enolizes to create a bis-nucleophilic species that reacts with the MBH carbonate. acs.orgnih.gov

The cyclopropyl group, despite having strong C-H bonds, can undergo oxidative fragmentation, particularly when adjacent to a functionality that can stabilize a radical or cationic intermediate. hyphadiscovery.com These pathways are relevant in both synthetic and metabolic contexts.

Oxidative radical ring-opening has emerged as a significant strategy in organic synthesis. beilstein-journals.org A general mechanism involves the generation of a radical on an atom adjacent to the cyclopropane ring (e.g., an alkoxy radical from a cyclopropanol). This radical intermediate then undergoes rapid ring fission to produce a more stable linear alkyl radical, which can be trapped or participate in further cyclization. beilstein-journals.org For example, silver(II) fluoride (B91410) (AgF₂) can oxidize a cyclopropanol to an alkoxy radical, which triggers ring-opening and subsequent fluorination. beilstein-journals.org

In metabolic studies, the oxidation of cyclopropyl groups is a known biotransformation pathway. hyphadiscovery.com While sometimes used in drug design to block metabolism, cyclopropyl rings can also be metabolic hotspots. hyphadiscovery.comnih.gov Cytochrome P450 enzymes can mediate the oxidation of cyclopropylamines, leading to reactive ring-opened intermediates. hyphadiscovery.com Although no oxidation of the cyclopropyl ring was observed in studies of cyclopropyl fentanyl, increasing the alicyclic ring size in related fentanyl analogs led to a higher degree of ring oxidation. nih.gov

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the terminus of the eight-carbon chain is a classical functional group that provides a gateway to numerous derivatives and transformations.

The carboxylic acid moiety of this compound is readily converted into esters and amides through standard condensation reactions.

Esterification: This can be achieved via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst.

Amidation: The formation of amides typically requires activation of the carboxylic acid, as amines are generally not reactive enough to displace the hydroxide (B78521) group directly. Common methods involve converting the carboxylic acid to a more reactive acyl chloride or using peptide coupling reagents (e.g., DCC, EDC) that facilitate the condensation with a primary or secondary amine.

These reactions are fundamental in organic synthesis for modifying the polarity and chemical properties of the parent molecule.

Modern synthetic methods allow for the conversion of carboxylic acids into alkyl radicals via decarboxylation. These radicals can then participate in a wide array of bond-forming reactions. researchgate.net This transformation offers a powerful alternative to traditional methods for generating carbon-centered radicals.

Several strategies have been developed for radical decarboxylation:

Via Redox-Active Esters: Carboxylic acids can be converted into redox-active esters, such as N-hydroxyphthalimide (NHPI) esters. researchgate.net These esters can undergo single-electron transfer (SET) under electrochemical or photochemical conditions to generate an acyloxy radical, which rapidly loses CO₂ to form the desired alkyl radical. researchgate.net

Photoredox Catalysis: The direct use of photocatalysts, often iridium or acridinium-based compounds, can initiate the decarboxylation of carboxylic acids or their derivatives under mild, light-mediated conditions. researchgate.net This approach has been successfully applied to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where radicals generated from the decarboxylation of amino acids initiate controlled polymer growth. researchgate.net

Stannane-Mediated Reduction: Under neutral conditions, esters derived from specific alcohols like trans-9-hydroxy-10-phenylthio-9,10-dihydrophenanthrene can be reduced by tri-n-butylstannane. researchgate.net This process proceeds through radical elimination, leading to the decomposition of the acyloxy radical and the formation of the corresponding nor-hydrocarbon. researchgate.net

| Method | Activation Strategy | Key Reagents/Catalysts | Reference |

| Redox-Active Esters | Conversion to NHPI ester, followed by SET | N-Hydroxyphthalimide (NHPI), Electrochemical/Photochemical conditions | researchgate.net |

| Photoredox Catalysis | Direct photocatalytic cycle | Acridinium or Iridium photocatalysts, Light | researchgate.net |

| Stannane Reduction | Formation of a specific ester derivative | Tri-n-butylstannane, specific alcohol esters | researchgate.net |

Surface Chemistry and Mechanochemical Decomposition of Carboxylic Acids

The interaction of carboxylic acids with surfaces and their subsequent decomposition under mechanical stress are critical aspects of their chemical behavior. For long-chain carboxylic acids like this compound, these phenomena are largely dictated by the carboxyl group's affinity for various substrates.

When adsorbed on a copper surface, for instance, carboxylic acids readily form strongly bound carboxylates. rsc.org This process involves the deprotonation of the carboxylic acid, leading to a molecular orientation where the hydrocarbon tail, in this case, the cyclopropyl-terminated heptanoyl chain, is exposed.

The decomposition of such adsorbed molecules can be induced thermally or mechanochemically. Thermally, decomposition on copper typically occurs between 500 and 650 K. rsc.org The proposed mechanism involves the carboxylate group tilting towards the surface, which facilitates the elimination of carbon dioxide and the deposition of a hydrocarbon fragment onto the substrate. rsc.org The nature of the terminal group on the hydrocarbon chain can influence the subsequent reactions of this fragment. rsc.org

Mechanochemical decomposition, induced by applying pressure at a solid-solid interface, can trigger these reactions at significantly lower temperatures, such as room temperature. nih.gov Studies on C8 carboxylic acids, like octanoic acid, reveal that the tribochemical reaction is initiated in the same way as the thermal reaction: by the tilting of the carboxylate group to release CO2. nih.gov However, the rates and selectivity of the subsequent decomposition pathways of the deposited alkyl species can differ significantly from the thermal process. nih.gov The reaction rate under these conditions appears to be independent of the nature of the terminal group of the hydrocarbon chain. nih.gov

Bimolecular reactions can also play a significant role in the decomposition of carboxylic acids. nih.gov Interactions between two acid molecules or between an acid and a water molecule can create larger, cyclic transition states (6- or 8-centered) that lower the energy barriers for decomposition by 20-45% compared to unimolecular pathways. nih.gov

Reaction Pathways and Mechanistic Elucidation

The reactivity of this compound is dominated by the chemistry of its two functional groups: the cyclopropyl ketone and the terminal carboxylic acid. The strained three-membered ring of the cyclopropyl group is a key site for a variety of transformations.

Investigation of Reaction Intermediates in Cyclopropyl Systems

The reactions of cyclopropyl systems often proceed through unique and highly reactive intermediates, driven by the release of the inherent ring strain (approximately 28 kcal/mol). rsc.org For this compound, the ketone functionality provides a handle to initiate reactions that lead to the formation of several types of intermediates.

One common pathway involves the formation of radical intermediates. For example, cyclopropanols, which can be seen as related structures, can undergo homolytic cleavage of the O-H bond to form an oxygen-centered radical. beilstein-journals.org This is followed by a rapid ring-opening to yield a more stable alkyl radical. beilstein-journals.org Similarly, cyclopropyl ketones can be converted into ketyl radicals, which are also prone to ring-opening. researchgate.net

Transition metals can induce the formation of metallacyclic intermediates. For instance, oxidative addition of a transition metal like rhodium or nickel into a C-C bond of the cyclopropane ring can form a metallacyclobutane. wikipedia.org In the case of cyclopropyl ketones, this can lead to the formation of alkyl metalloenolates. wikipedia.org These intermediates are versatile and can participate in various subsequent reactions, including cycloadditions and insertions. wikipedia.orgnih.gov

Carbenes and carbenoids are another class of intermediates relevant to cyclopropane chemistry, although they are more commonly associated with the synthesis of cyclopropanes rather than their subsequent reactions. lumenlearning.com The high reactivity of these species is a testament to the strained nature of the three-membered ring. lumenlearning.com

The table below summarizes some of the key intermediates that could be formed from the cyclopropyl moiety of this compound.

| Intermediate Type | Precursor/Initiation | Key Features |

| Cyclopropyl-substituted Carbon Radical | Radical addition to the ketone | Ring-opening is a common subsequent step. beilstein-journals.org |

| Ketyl Radical | Single-electron transfer to the ketone | Conjugation can stabilize the radical. researchgate.net |

| Metallacyclobutane | Oxidative addition of a transition metal | Versatile intermediate for further transformations. wikipedia.org |

| Alkyl Metalloenolate | Oxidative addition to the cyclopropyl ketone | Can react with various electrophiles. wikipedia.org |

Kinetic and Thermodynamic Studies of Transformations

The transformations of cyclopropyl systems are governed by both kinetic and thermodynamic factors. The high ring strain of the cyclopropane ring provides a strong thermodynamic driving force for ring-opening reactions. ntnu.no

Studies on the ring-opening of substituted cyclopropylmethyl radicals have shown that the reaction can be under either kinetic or thermodynamic control. rsc.org For instance, trans-2-Methylcyclopropyl(stannyloxy or hydroxy)methyl radicals undergo ring-opening to primarily form the thermodynamically less stable primary alkyl radical, indicating a kinetically controlled process. rsc.org This highlights that the transition state leading to one product may be lower in energy, even if the product itself is less stable.

The kinetics of the ring-opening of cyclopropylvinyl radicals have also been investigated, demonstrating the high propensity of these systems to undergo rearrangement. researchgate.net The rate of these reactions is a crucial factor in determining the product distribution in competitive reaction pathways.

For this compound, any reaction involving the opening of the cyclopropyl ring would be highly exothermic. ntnu.no The specific pathway taken, however, would depend on the relative activation energies of the possible ring-opening modes. For example, cleavage of the bond between the carbonyl carbon and the more substituted cyclopropyl carbon might be favored under certain conditions, while cleavage of one of the other ring bonds might occur under different conditions or with different catalysts.

The table below outlines the general thermodynamic and kinetic considerations for the transformation of the cyclopropyl group.

| Factor | Description | Relevance to this compound |

| Thermodynamics | The release of ring strain (approx. 28 kcal/mol) makes ring-opening reactions highly favorable. rsc.org | Reactions involving the opening of the cyclopropyl ring will be strongly exothermic. |

| Kinetics | The reaction rate is dependent on the activation energy of the specific pathway. The formation of the most stable product is not always guaranteed (kinetic vs. thermodynamic control). rsc.org | The distribution of products from reactions of the cyclopropyl ketone will depend on the reaction conditions and any catalysts used. |

Influence of Catalysis on Reactivity

Catalysis can profoundly influence the reactivity of this compound by providing alternative, lower-energy reaction pathways and by controlling the selectivity of transformations. Different types of catalysts can target either the cyclopropyl ketone or the carboxylic acid functionality.

For the cyclopropyl ketone moiety, transition metal catalysts are particularly effective. Samarium(II) iodide (SmI2), for example, has been shown to catalyze formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. researchgate.netnih.govacs.org The catalyst's role is to facilitate the single-electron transfer that initiates the reaction, and its effectiveness can be enhanced by the addition of substoichiometric amounts of elemental samarium (Sm0) to prevent catalyst deactivation. nih.govacs.org

Palladium catalysts are also widely used. For instance, PdCl2(CH3CN)2 can catalyze the ring-opening cycloisomerization of methylenecyclopropyl ketones to produce various heterocyclic compounds like 4H-pyrans and furans. figshare.com The choice of catalyst and reaction conditions can direct the reaction towards different products by influencing which C-C bond in the cyclopropane ring is cleaved. figshare.com

Ionic liquids have also been employed as catalysts for the ring-opening reactions of cyclopropyl ketone derivatives, offering a metal-free alternative. researchgate.net

The carboxylic acid group can also be the target of catalysis. For example, the decarboxylation of carboxylic acids can be promoted by an acidic medium or enhanced by the formation of carboxylate salts. unt.edu Furthermore, mechanochemical methods using polymer-supported catalysts like TEMPO in conjunction with an oxidant like Oxone® can facilitate the oxidation of alcohols to carboxylic acids, and similar principles could potentially be applied to reactions of the carboxylic acid group in the target molecule. mdpi.com

The following table provides examples of catalytic systems and their potential effects on a molecule like this compound.

| Catalyst System | Targeted Moiety | Potential Transformation |

| SmI2 / Sm0 | Cyclopropyl Ketone | Catalytic formal [3+2] cycloaddition with alkenes/alkynes. researchgate.netnih.govacs.org |

| PdCl2(CH3CN)2 | Cyclopropyl Ketone | Ring-opening cycloisomerization to form heterocyclic products. figshare.com |

| Ionic Liquids | Cyclopropyl Ketone | Metal-free ring-opening reactions. researchgate.net |

| Acid/Base | Carboxylic Acid | Promotion of decarboxylation. unt.edu |

Computational and Theoretical Investigations of 8 Cyclopropyl 8 Oxooctanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like 8-cyclopropyl-8-oxooctanoic acid. These methods, such as Hartree-Fock and post-Hartree-Fock methods, provide a detailed picture of the electron distribution and orbital energies within the molecule. For a molecule with a cyclopropyl (B3062369) ring adjacent to a carbonyl group, these calculations can elucidate the electronic interactions between the strained ring and the pi-system of the carbonyl group.

The hybridization of atomic orbitals is a key concept derived from quantum chemical calculations. In organic molecules, carbon atoms can have sp, sp2, or sp3 hybridization, which influences bond lengths, bond angles, and electronegativity. The carbon atoms in the cyclopropyl group of this compound are sp3 hybridized, but the bond angles are constrained to approximately 60°, a significant deviation from the ideal 109.5°. This strain has a profound effect on the electronic structure, leading to "bent" bonds with increased p-character. This, in turn, affects the reactivity of the cyclopropyl ring. The carbonyl carbon is sp2 hybridized, and the interaction between its p-orbital and the "pseudo-pi" character of the cyclopropyl ring's C-C bonds is a subject of interest in quantum chemical studies.

A study on 2,4-dioxopentanoic acid derivatives utilized quantum chemical calculations to analyze their electronic structure in both gas and solvent phases, providing insights into their spectroscopic data. researchgate.net Similar calculations for this compound would be invaluable in predicting its spectroscopic properties and understanding its electronic behavior.

Table 1: Illustrative Data from Quantum Chemical Calculations on Related Systems

| Calculated Property | Method/Basis Set | Value | Significance for this compound |

| C=O Bond Length | B3LYP/6-311G(d,p) | ~1.22 Å | Provides an estimate for the carbonyl bond length. |

| Cyclopropyl C-C Bond Length | B3LYP/6-311G(d,p) | ~1.51 Å | Indicates the elongated bonds due to ring strain. |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | Varies | A key indicator of chemical reactivity and electronic transitions. |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity and selectivity of organic reactions due to its balance of accuracy and computational cost. For this compound, DFT studies are particularly useful for investigating reactions involving the cyclopropyl ketone moiety.

Research on the phosphine-catalyzed ring-opening reaction of cyclopropyl ketones has utilized DFT to explore multiple reaction pathways and explain the observed chemoselectivity. scilit.comrsc.orgrsc.org These studies show that the reaction can proceed through different mechanisms, and DFT calculations can identify the most favorable pathway by comparing the activation energies of the transition states. rsc.org The insights gained from these studies on cyclopropyl ketones can be extrapolated to predict the reactivity of the cyclopropyl group in this compound under similar catalytic conditions.

Furthermore, DFT studies on the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones have revealed important structure-reactivity relationships. acs.orgresearchgate.netmanchester.ac.uk These studies have shown that the reactivity of cyclopropyl ketones is influenced by factors such as the stability of the intermediate ketyl radical and the ease of cyclopropyl fragmentation. acs.orgresearchgate.net For instance, aryl cyclopropyl ketones show enhanced reactivity due to the stabilizing effect of the aryl ring on the radical intermediate. acs.orgresearchgate.netmanchester.ac.uk In contrast, alkyl cyclopropyl ketones, which are more analogous to the cyclopropyl ketone moiety in this compound, exhibit higher barriers for reduction and fragmentation. acs.orgresearchgate.net

The kinetics of the ring-opening of cyclopropylcarbinyl radicals have also been investigated using DFT, with calculations of the transition state structures and energies providing insights into the reaction rates. acs.org

Table 2: Key Findings from DFT Studies on Cyclopropyl Ketone Reactivity

| Studied Reaction | Key Finding | Relevance to this compound |

| Phosphine-catalyzed ring-opening | The most favorable pathway involves nucleophilic substitution, intramolecular Michael addition, proton transfer, and a Wittig reaction. rsc.org | Predicts potential reaction pathways for the cyclopropyl ketone moiety. |

| SmI2-catalyzed coupling | Alkyl cyclopropyl ketones have high barriers for reduction and fragmentation but undergo facile radical trapping. acs.orgresearchgate.net | Suggests that the cyclopropyl group in this compound might be less reactive towards ring-opening compared to aryl-substituted analogs. |

| Cyclopropylcarbinyl radical ring-opening | Substituents on the cyclopropylcarbinyl radical significantly affect the rate of ring-opening. acs.org | Highlights the importance of the rest of the molecule in influencing the reactivity of the cyclopropyl group. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the conformational dynamics and intermolecular interactions of molecules like this compound over time. The long octanoic acid chain allows for a multitude of conformations, and MD simulations can explore the conformational landscape to identify the most stable and populated conformers.

Studies on long-chain carboxylic acids have shown that they can form nano-heterogeneities in the liquid state, with polar domains formed by the carboxylic acid groups and nonpolar domains formed by the alkyl chains. rsc.org MD simulations have been instrumental in understanding the origin of this nanostructuration. rsc.org Similarly, MD simulations of this compound could reveal how the cyclopropyl ketone moiety influences the self-assembly and bulk properties of the molecule.

The conformational analysis of the flexible octanoic acid chain is crucial. MD simulations can track the dihedral angles along the chain to understand its flexibility and preferred shapes. The interaction between the carboxylic acid head group and the cyclopropyl ketone part of the molecule can also be investigated, which might lead to specific folded conformations.

Furthermore, MD simulations have been used to study the structure and energetics of layered double hydroxides intercalated with carboxylic acids, providing insights into the role of hydrogen bonding and electrostatic interactions. researchgate.net This methodology could be adapted to study the interaction of this compound with surfaces or in different solvent environments.

Reaction Pathway Prediction and Mechanistic Insight from Computational Chemistry

Computational chemistry plays a pivotal role in predicting reaction pathways and elucidating reaction mechanisms, which can be particularly complex for molecules with strained rings like this compound. DFT calculations are a primary tool for this purpose.

For instance, in the phosphine-catalyzed reaction of cyclopropyl ketones, computational studies have mapped out the potential energy surface for various possible reaction pathways, including the formation of different products. rsc.orgrsc.org By calculating the energies of intermediates and transition states, the most likely reaction mechanism can be determined. rsc.org This approach would be directly applicable to predicting the products of reactions involving the cyclopropyl ketone of this compound.

Computational studies on SmI2-catalyzed reactions of alkyl cyclopropyl ketones have provided valuable mechanistic insights, highlighting the role of the catalyst in enabling reactions that are otherwise difficult. nih.govnih.gov These studies combine experimental work with computational modeling to understand reactivity trends. nih.govnih.gov Such a combined approach would be highly beneficial for exploring the synthetic potential of this compound.

The ring-opening of cyclopropyl radicals is another area where computational chemistry has provided significant mechanistic understanding. DFT calculations have been used to determine the kinetic barriers for the ring-opening of different substituted cyclopropyl radicals, showing that substituents can drastically alter the reaction rate. researchgate.net

Application of Artificial Intelligence in Reaction Design and Catalyst Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating reaction design and catalyst discovery. chemical.ai These data-driven approaches can identify complex patterns in chemical data that are not readily apparent to human researchers.

In the realm of catalysis, ML models can predict the performance of catalysts for specific reactions. By using descriptors derived from the electronic or structural properties of potential catalysts, ML models can screen large numbers of candidates to identify the most promising ones for a given transformation. acs.orgresearchgate.net For reactions involving the cyclopropyl ketone or carboxylic acid functionalities of this compound, ML could be used to discover new catalysts that are highly active and selective.

Furthermore, ML techniques are being combined with computational methods like DFT to create more accurate and efficient predictive models. youtube.com For example, ML can be used to predict DFT-level features of molecules, reducing the computational cost of high-throughput screening. youtube.com ML models have also been used to identify the key chemical characteristics that promote enzyme catalysis, which could be relevant for designing biocatalytic routes to or transformations of this compound. acs.orgnih.gov

Enzymatic and Biochemical Studies Involving 8 Cyclopropyl 8 Oxooctanoic Acid Analogs

Biocatalytic Transformations of Oxo-Octanoic Acids

Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of chiral molecules. The use of enzymes to mediate chemical reactions provides high stereoselectivity, a critical aspect in the production of pharmaceuticals and other fine chemicals.

Enzyme-Mediated Stereoselective Reductions of Ketones with Cyclopropyl (B3062369) Groups

The stereoselective reduction of ketones containing cyclopropyl groups is a significant area of research. nih.gov The unique structural and electronic properties of the cyclopropyl group can influence the stereochemical outcome of these reductions. Studies have shown that both cis- and trans-substituted cyclopropyl ketones can be reduced with high stereoselectivity, particularly when a bulky substituent is present on the cyclopropane (B1198618) ring. nih.gov This high selectivity is attributed to the conformational preferences of the substrate, with the bisected s-cis conformer being more stable and favoring hydride attack from the less-hindered face. nih.gov

Engineered enzymes, such as myoglobin-based catalysts and dehaloperoxidases, have been successfully employed for the asymmetric cyclopropanation of olefins, leading to the synthesis of chiral cyclopropane-containing molecules. wpmucdn.comutdallas.edu These biocatalytic systems can achieve high diastereomeric and enantiomeric ratios, demonstrating their potential for producing enantiopure compounds. wpmucdn.comutdallas.edu For instance, engineered myoglobin (B1173299) catalysts have been used for the gram-scale synthesis of chiral cyclopropane-containing drug precursors with complementary stereoselectivity.

Substrate Specificity and Selectivity of Biocatalysts

The substrate specificity of biocatalysts is a key determinant of their utility in synthetic chemistry. Enzymes involved in fatty acid metabolism, such as 3-ketoacyl-CoA synthases (KCS), exhibit varying degrees of specificity for different acyl-CoA substrates. nih.gov Some KCS enzymes have broad substrate specificities, acting on a range of saturated and unsaturated fatty acyl-CoAs, while others are highly specific for particular chain lengths or saturation patterns. nih.gov

In the context of cyclopropyl-containing compounds, the cyclopropane ring can act as a structural mimic of a double bond or other functional groups, influencing the interaction of the substrate with the enzyme's active site. The development of biocatalysts with tailored substrate specificities is an active area of research, with techniques like directed evolution being used to engineer enzymes with desired properties.

In Vitro Metabolic Stability and Biotransformation Studies of Analogs

Understanding the metabolic fate of a compound is essential in drug discovery and development. In vitro metabolic stability assays provide valuable information on a compound's susceptibility to biotransformation by drug-metabolizing enzymes. researchgate.net

Investigations of Metabolism via Beta-Oxidation Pathways in Model Systems

Beta-oxidation is a major catabolic pathway for fatty acids, breaking them down into acetyl-CoA units. wikipedia.orgaocs.org The presence of a cyclopropyl group in a fatty acid analog can significantly impact its metabolism through this pathway. Studies have shown that cyclopropane fatty acids can be metabolized by mammalian tissues, with the cyclopropyl ring remaining intact while the rest of the carbon chain is built up from two-carbon units. nih.gov

The metabolism of cyclopropane fatty acids can have physiological consequences. For instance, the hypoglycemic action of cyclopropanecarboxylic acid is thought to be related to the metabolic effects of the unnatural cyclopropyl-containing fatty acids formed from it. nih.gov The oxidation of cyclopropane fatty acids by rat liver mitochondria has also been reported, indicating that these compounds can enter and be processed by the beta-oxidation machinery.

Role of Specific Enzymes (e.g., CYP3A4, hAOX) in Analog Metabolism (in vitro)

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, and aldehyde oxidase (hAOX) are major players in the metabolism of a wide range of xenobiotics, including complex molecules like Proteolysis Targeting Chimeras (PROTACs). wesleyan.eduacs.orgwuxiapptec.com In vitro studies with human liver microsomes and hepatocytes have shown that both CYP3A4 and hAOX can actively metabolize PROTACs. acs.orgnih.gov The metabolic soft spots in these molecules are often located in the linker region, leading to cleavage and other modifications. hyphadiscovery.com

The involvement of these enzymes in the metabolism of 8-Cyclopropyl-8-oxooctanoic acid analogs, especially when incorporated into larger structures like PROTACs, is a critical consideration for their development as therapeutic agents. Strategies to mitigate metabolism by these enzymes, such as introducing metabolic blockers or modifying the linker structure, are often employed to improve the pharmacokinetic properties of these compounds. hyphadiscovery.com

Linker Effects on Metabolic Stability in Complex Conjugates (e.g., PROTACs)

Generally, longer and more flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can provide more sites for metabolic attack, potentially leading to lower stability. nih.gov Conversely, shorter or more rigid linkers, including those incorporating cyclic moieties like piperazine (B1678402) or triazole, can enhance metabolic stability by reducing the number of "soft spots" and increasing steric hindrance around metabolically labile sites. nih.govsemanticscholar.org However, the relationship between linker structure and metabolic stability is not always straightforward, and other factors, such as the nature of the attached ligands, can also play a significant role. The introduction of cyclic groups into the linker has been shown to result in higher metabolic stability in some cases. semanticscholar.org

Enzymatic Inhibition Mechanisms of Structurally Related Compounds

The exploration of this compound analogs has provided significant insights into enzyme inhibition. By modifying the core structure, researchers have been able to develop compounds that interact with specific enzymes, offering a window into their functional mechanisms.

Design and Synthesis of Enzyme Probe Analogs

The rational design and synthesis of enzyme probes are fundamental to studying enzyme structure and function. While specific examples directly utilizing an this compound backbone as a probe are not detailed in the provided information, the principles of designing such molecules are well-established. The synthesis of related cyclopropane-containing molecules for enzymatic studies has been demonstrated. For instance, enzyme-catalyzed methods have been employed for the synthesis of labeled cyclopropanes, highlighting the feasibility of creating stereoselective probes. nih.gov This approach could theoretically be adapted to produce analogs of this compound designed to act as photoaffinity labels or fluorescent probes to identify and characterize target enzymes.

In Vitro Studies on Enzyme-Ligand Interactions

In vitro studies are crucial for characterizing the direct interactions between an enzyme and a potential inhibitor. For analogs of this compound, these studies would involve incubating the compound with the target enzyme and measuring the resulting changes in enzyme activity. A relevant example of such studies, although on a different but structurally related system, involves the investigation of 8-amino-7-oxopelargonate synthase. In this case, various substrate and intermediate analogs were tested for their inhibitory effects. nih.gov One of the most potent inhibitors identified was (+/-)-8-amino-7-oxo-8-phosphonononaoic acid, which acted as a reversible slow-binding inhibitor. nih.gov Kinetic analysis of this interaction revealed a one-step binding mechanism. nih.gov Such kinetic studies are vital for understanding the potency and mechanism of inhibition.

Interactive Table: Kinetic Parameters of an Analog Inhibiting 8-Amino-7-oxopelargonate Synthase nih.gov

| Compound | Inhibition Type | K i | Binding Mechanism |

|---|

Quantitative Structure-Activity Relationship (QSAR) Studies for Enzyme Modulation

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound analogs for enzyme modulation were not found in the provided search results, the utility of this approach has been demonstrated for other structurally distinct heterocyclic compounds. For instance, QSAR studies on 8-azaadenine (B1664206) analogs as A1 adenosine (B11128) receptor antagonists and 3D-QSAR studies on 8-azabicyclo[3.2.1]octane analogs as cholinergic receptor antagonists have successfully identified key structural features required for biological activity. nih.govnih.gov These models have proven reliable in predicting the activity of new compounds. nih.govnih.gov A similar QSAR approach could be applied to a series of this compound analogs to identify the structural modifications that enhance their enzyme-inhibitory potential. This would involve synthesizing a library of analogs with systematic variations in their structure and correlating these changes with their measured inhibitory activity against a target enzyme. The resulting QSAR model could then guide the design of more potent and selective inhibitors.

Applications in Advanced Organic and Chemical Biology Research

8-Cyclopropyl-8-oxooctanoic Acid as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for selective chemical modifications at either end of the molecule. This makes it an adaptable scaffold for building diverse chemical structures. For instance, the carboxylic acid can be readily converted into esters, amides, or other functional groups, while the cyclopropyl (B3062369) ketone can undergo various reactions typical of ketones. This versatility is exploited in creating specialized molecules for biological and pharmaceutical applications. The synthesis of the compound itself is a multi-step process, often starting from more basic precursors to build the characteristic keto-acid structure.

Development of Chemical Probes and Tags

The development of chemical probes is essential for visualizing and understanding complex biological processes. The structural backbone of 8-oxooctanoic acid derivatives is well-suited for the creation of such probes.

Radiotracer Development for Metabolic Research (e.g., Technetium-labeled analogs)

Keto-analogues of fatty acids are valuable tools for studying metabolism. nih.gov One key application is in the development of radiotracers for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). While direct radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc) is not prominently documented, the principle has been demonstrated with closely related structures.

For example, a ⁹⁹ᵐTc-labeled analog of 8-oxooctanoic acid, specifically 8-cyclopentadienyltricarbonyl ⁹⁹ᵐTc 8-oxooctanoic acid , was synthesized to evaluate medium-chain fatty acid metabolism in the liver. This radiotracer showed significant accumulation in the liver and was metabolized via β-oxidation, indicating its potential for assessing liver function and metabolic disorders. nih.govexplorationpub.com The use of such keto acid analogs allows for the in vivo tracking of metabolic pathways, providing critical diagnostic information. nih.gov The stability and biodistribution of these tracers are key parameters evaluated during their development.

Table 1: Research Findings on a Technetium-labeled 8-Oxooctanoic Acid Analog

| Parameter | Finding | Reference |

| Radiotracer | 8-cyclopentadienyltricarbonyl ⁹⁹ᵐTc 8-oxooctanoic acid | |

| Application | Evaluation of medium-chain fatty acid metabolism in the liver | |

| Key Observation | Accumulation in liver, kidneys, and bladder with rapid hepatic clearance. | |

| Metabolism | Metabolized via β-oxidation. | |

| Potential Use | Valuable for non-invasive evaluation of liver metabolic function. |

Design of Fluorescent or Affinity Tags for Biochemical Studies

The structure of this compound is amenable to modification for creating fluorescent or affinity tags. The carboxylic acid end provides a convenient handle for conjugation to reporter molecules (like fluorophores) or affinity labels (like biotin). These modified probes can be used to identify and isolate protein binding partners or to visualize cellular processes. The use of ketoacids as precursors for labeling amino acids like phenylalanine and tyrosine in proteins for NMR studies highlights the utility of this chemical class in creating specific biological labels. researchgate.net While specific examples detailing the use of the cyclopropyl variant for fluorescent tags are not widely published, its inclusion in patents related to bioorthogonal compositions suggests its utility in systems for tagging and tracking biomolecules in vitro and in vivo. google.comgoogle.comgoogle.com

Role in Proteolysis-Targeting Chimeras (PROTACs) as a Linker Component

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.govnih.gov These heterobifunctional molecules consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. axispharm.com The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, selectivity, and physicochemical properties. explorationpub.com

Chemical Modification and Linker Design in PROTAC Chemistry

Aliphatic chains, such as the octanoic acid backbone of this compound, are frequently used as PROTAC linkers. broadpharm.comnih.gov The length, rigidity, and chemical composition of the linker are critical parameters that must be optimized for each specific PROTAC. explorationpub.comresearchgate.net A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), while an overly long linker may not effectively bring the two proteins into proximity. explorationpub.com

The 8-carbon chain of this compound provides a flexible and synthetically tractable scaffold. The terminal carboxylic acid allows for straightforward amide bond formation with an E3 ligase ligand or a protein-targeting warhead. The cyclopropyl ketone end can also be modified or used as an attachment point, offering alternative linker architectures. Researchers often create libraries of PROTACs with varying linker lengths and compositions to find the optimal construct for efficient protein degradation. nih.gov The introduction of rigid elements like piperazine (B1678402) or piperidine (B6355638) rings within aliphatic linkers is a common strategy to improve pharmacological properties. nih.govrsc.org

Table 2: Key Considerations in PROTAC Linker Design

| Linker Parameter | Importance | Reference |

| Length | Crucial for forming a stable and productive ternary complex; affects degradation profile. | explorationpub.com |

| Composition | Influences solubility, cell permeability, and metabolic stability (e.g., PEG vs. alkyl chains). | axispharm.comnih.gov |

| Flexibility/Rigidity | Affects the spatial orientation of the bound proteins and can improve pharmacological properties. | nih.gov |

| Attachment Points | The connection points on the two ligands can significantly alter PROTAC selectivity and potency. | explorationpub.com |

Biochemical Characterization of PROTAC-Target Interactions (in vitro)

Once a series of PROTACs is synthesized, they undergo rigorous in vitro biochemical characterization to assess their effectiveness. This involves a series of assays to confirm the formation of the ternary complex and to quantify the degradation of the target protein. Western blotting is a standard technique used to measure the reduction in the levels of the target protein in cells treated with the PROTAC. Dose-response curves are generated to determine the concentration at which the PROTAC achieves 50% of its maximal degradation effect (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

The kinetics of protein degradation are also studied to understand how quickly the PROTAC can eliminate the target protein. Furthermore, selectivity is a key aspect of characterization; researchers test whether the PROTAC degrades only the intended target or if it has off-target effects on other proteins. The data gathered from these in vitro studies are essential for optimizing the linker design and selecting the most promising PROTAC candidates for further development. nih.gov

Contribution to Natural Product Synthesis and Analog Generation

While direct, documented applications of this compound in the total synthesis of specific natural products are not extensively reported in publicly available literature, its structural features suggest a significant potential role as a versatile building block in the synthesis of natural products and the generation of their analogs. The unique combination of a terminal cyclopropyl ketone and a long-chain carboxylic acid offers multiple strategic advantages for the construction of complex molecular architectures.

The cyclopropane (B1198618) ring is a recurring and important structural motif found in a diverse array of natural products, including terpenes, fatty acid metabolites, and alkaloids. marquette.eduutdallas.edu This three-membered ring system imparts conformational rigidity and can influence the biological activity of a molecule. marquette.edu The presence of a cyclopropyl ketone, specifically, provides a reactive handle for a variety of chemical transformations.

Research into the synthesis of natural products containing cyclopropane moieties has highlighted several key strategies where a synthon like this compound could be valuable. marquette.edursc.org For instance, the cyclopropyl ketone can participate in cycloaddition reactions, such as the formal [3+2] cycloadditions with alkenes and alkynes, to construct complex cyclopentanoid structures which are cores of various natural products. acs.org Although much of the advancement in this area has focused on aryl cyclopropyl ketones, the development of catalytic systems for less reactive alkyl cyclopropyl ketones is an active area of research. acs.org

The generation of analogs of natural products is a cornerstone of medicinal chemistry and chemical biology research. By introducing the cyclopropyl ketone moiety, researchers can explore structure-activity relationships and develop probes to study biological pathways. The cyclopropyl group can act as a stable, non-metabolizable mimic of a double bond or other functional groups present in a natural product.

The table below illustrates the potential classes of natural products and their analogs that could be synthesized or modified using a building block like this compound, based on the prevalence of its structural motifs in known bioactive molecules.

| Class of Natural Product/Analog | Relevant Structural Feature of Building Block | Potential Synthetic Application | Example of Related Natural Product Class |

| Terpenoid Analogs | Cyclopropyl group | Introduction of a rigid, non-planar element to mimic or alter the carbon skeleton. | Trachylobane Diterpenoids rsc.org |

| Fatty Acid Metabolite Analogs | Long-chain carboxylic acid with a terminal cyclopropyl group | Modification of naturally occurring fatty acids to study metabolic pathways or create enzyme inhibitors. | Cyclopropane-containing fatty acids marquette.edu |

| Polyketide Analogs | Keto-acid functionality | Incorporation into polyketide chains to generate novel structures with altered biological activity. | Not specified |

| Cyclopeptide/Depsipeptide Analogs | Carboxylic acid for amide/ester bond formation | Acylation of peptide or depsipeptide cores to introduce a lipophilic tail with a reactive ketone. | Cyclodepsipeptides nih.gov |

While the direct synthesis of a named natural product using this compound is yet to be prominently featured in literature, its potential as a synthetic tool is evident from the established importance of its constituent functional groups in the realm of natural product synthesis and medicinal chemistry.

Analytical Methodologies for the Characterization of 8 Cyclopropyl 8 Oxooctanoic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 8-cyclopropyl-8-oxooctanoic acid from complex mixtures, reaction byproducts, or metabolites. The choice of technique depends on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids, including keto acids like this compound. shimadzu.com The presence of a carboxyl group allows for detection using UV detectors, typically in the short wavelength region of 200-210 nm. shimadzu.comshimadzu.com

Several separation modes can be employed for organic acids, with reversed-phase (RP) and ion exclusion being the most common. shimadzu.com In reversed-phase HPLC, separation is based on hydrophobic interactions. shimadzu.com For highly polar compounds like organic acids, a mobile phase with a high aqueous content is often necessary. shimadzu.comscioninstruments.com A C18 column is frequently used as the stationary phase. scioninstruments.comtandfonline.com Ion exclusion chromatography is another powerful mode for separating organic acids, using an H-type cation exchange polymer and an acidic mobile phase to separate acids based on their pKa values and size. shimadzu.com

Method validation for HPLC analysis typically involves assessing linearity, sensitivity (limits of detection and quantification), selectivity, accuracy, and precision to ensure the method is reliable for routine analysis. researchgate.netsemanticscholar.org

Table 1: Typical HPLC Parameters for Organic Acid Analysis

| Parameter | Typical Setting/Value | Rationale/Comment |

|---|---|---|

| Column | C18-AQ, ODS, or similar (e.g., 250 mm x 4.6 mm, 5 µm) scioninstruments.comtandfonline.com | Provides stable analysis for high polarity compounds in aqueous solutions. scioninstruments.com |

| Mobile Phase | Isocratic or gradient mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, methanesulfonic acid) and an organic modifier (e.g., methanol, acetonitrile). tandfonline.commdpi.com | An acidic mobile phase (e.g., pH 2.4-2.7) ensures the carboxylic acid is in its protonated form, leading to better retention on RP columns. tandfonline.commdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min tandfonline.commdpi.com | Adjusted to achieve optimal separation and run time. |

| Detector | UV/Photodiode Array (PDA) at ~210 nm researchgate.netmdpi.com | Detects the carboxyl group's absorbance. shimadzu.com |

| Column Temp. | 25 - 30 °C scioninstruments.commdpi.com | Temperature can be adjusted to improve peak separation. scioninstruments.com |

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific technique for analyzing volatile and semi-volatile compounds. Due to the low volatility of keto acids like this compound, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. nih.govmssm.edu

A common derivatization strategy involves a two-step process: first, the keto group is protected by ethoximation or a similar reaction, which is crucial for stabilizing α–keto acids. nih.govuah.edu Second, the acidic proton of the carboxyl group is replaced via silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mssm.eduuah.edu

The derivatized sample is then introduced into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. mssm.edu Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for targeted analysis. nih.govnih.gov This technique is suitable for profiling keto acids in various biological samples. nih.gov

Column chromatography is an indispensable technique for the purification of synthesized organic compounds on both analytical and preparative scales. For this compound, silica (B1680970) gel is the standard stationary phase due to the compound's polarity. Separation is achieved based on the differential adsorption of the compound and impurities to the silica gel.

A solvent system, or eluent, of appropriate polarity is chosen to move the compounds down the column. Given the presence of both a polar carboxylic acid and a moderately non-polar alkyl chain, a gradient elution is typically employed. The process would start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether. The carboxylic acid group may cause significant streaking on the silica gel; this can often be mitigated by adding a small amount (~1%) of acetic or formic acid to the eluent system. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound, confirming its identity and providing details about its chemical bonds and atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. Both ¹H and ¹³C NMR would provide key information for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule.

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm. amazonaws.com

Cyclopropyl (B3062369) Protons: Complex multiplets in the upfield region, characteristically between 0 and 1 ppm for the CH₂ protons and around 1-1.5 ppm for the CH proton. chemicalbook.com

Methylene (B1212753) Protons (-CH₂-): The protons on the carbons adjacent to the carbonyl groups (α-protons at C2 and C7) would appear as triplets around 2.2-2.5 ppm. The remaining methylene protons (C3-C6) would resonate as overlapping multiplets in the 1.2-1.8 ppm range. amazonaws.com

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbons (-C=O): The carboxylic acid carbon (-COOH) would appear around 180-185 ppm, while the ketone carbon would be further downfield, typically >200 ppm. amazonaws.comchemicalbook.com

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would be found in the upfield region, generally below 20 ppm.

Methylene Carbons (-CH₂-): The carbons of the octanoic acid chain would resonate in the 20-45 ppm range. chemicalbook.comchemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| C1 (-COOH) | >10 (broad s) | ~180 |

| C2 (-CH₂COOH) | ~2.3 (t) | ~34 |

| C3-C6 (-(CH₂)₄-) | 1.2-1.8 (m) | ~24-29 |

| C7 (-CH₂CO-) | ~2.5 (t) | ~42 |

| C8 (-CO-) | - | >210 |

| C9 (-CH-cyclopropyl) | ~1.2 (m) | ~15 |

| C10/C11 (-CH₂-cyclopropyl) | ~0.8 (m) | ~10 |

Note: Predicted values are based on standard chemical shifts for similar functional groups. Actual values may vary depending on solvent and other experimental conditions. s=singlet, t=triplet, m=multiplet.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.